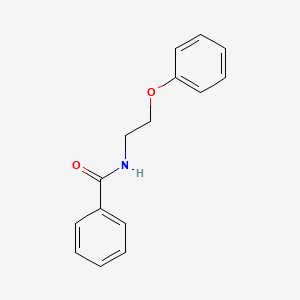

N-(2-phenoxyethyl)benzamide

Description

Contextualizing Benzamides in Medicinal Chemistry and Chemical Biology

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide group. evitachem.com This structural motif is a cornerstone in drug discovery and development, with benzamide (B126) derivatives exhibiting a wide array of pharmacological activities. walshmedicalmedia.comresearchgate.net These include antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular properties. walshmedicalmedia.com The versatility of the benzamide scaffold allows for extensive chemical modification, enabling researchers to fine-tune the biological activity and pharmacokinetic properties of new potential therapeutic agents. researchgate.netnih.gov In medicinal chemistry, substituted benzamides are considered promising bioactive molecules and are utilized as building blocks in the synthesis of more complex, biologically active compounds. researchgate.net Their established presence in pharmaceuticals is exemplified by drugs like sulpiride (B1682569) and amisulpride, used in psychiatric medicine. walshmedicalmedia.com

Significance of the N-(2-phenoxyethyl)benzamide Scaffold

The this compound scaffold incorporates key structural features that contribute to its growing importance in academic research. The terminal phenoxy group is recognized as a "privileged moiety" in drug design, meaning its presence in a molecule can confer favorable interactions with biological targets. nih.gov This group can influence a compound's shape, conformation, and interactions with drug targets, potentially leading to significant changes in its pharmacokinetic profile. nih.gov

The synthesis of this compound and its derivatives is a subject of active investigation. A common synthetic route involves the coupling of 4-bromobenzoic acid with 2-phenoxyethylamine, facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form the amide bond. evitachem.com This core structure serves as a versatile platform for creating libraries of related compounds with diverse biological activities. For instance, derivatives of this scaffold are being explored for their potential as anticancer agents, with research suggesting that they may act by inhibiting tubulin polymerization. acs.org Furthermore, the N-(2-phenoxyethyl) moiety is a component of compounds investigated for their activity against a range of other diseases.

Overview of Current Research Trajectories and Gaps

Current research on this compound and its analogues is multifaceted, exploring a variety of therapeutic applications. One significant area of investigation is in oncology. For example, a "clickable" benzamide probe was developed to identify its cellular target, which was found to be β-tubulin. acs.org This finding has spurred the design of new benzamide analogues with potent anti-cancer activity. acs.org

Another research trajectory focuses on neurodegenerative diseases. The ability of certain benzamide derivatives to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease, is being studied. nih.gov The phenoxy group in these molecules is designed to mimic the side chain of phenylalanine, an amino acid involved in Aβ fibril formation. nih.gov

In the realm of infectious diseases, N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides have been identified as new antituberculosis agents. nih.govmdpi.com Research is also being conducted on benzamide-based compounds as potential antiviral agents, including against the avian influenza virus (H5N1). nih.gov

Despite the promising findings, there are gaps in the current understanding of this compound and its derivatives. While in vitro studies have demonstrated significant biological activity, more in vivo research is needed to validate these findings and to understand the pharmacokinetic and pharmacodynamic properties of these compounds in living organisms. Further structure-activity relationship (SAR) studies are also crucial to optimize the potency, selectivity, and drug-like properties of this class of molecules.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-15(13-7-3-1-4-8-13)16-11-12-18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALKNVQWNNSMAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(2-phenoxyethyl)benzamide

The formation of the amide bond is the cornerstone of synthesizing this compound. This is typically achieved through the reaction of a phenoxyethyl amine derivative with a benzoic acid derivative.

Acylation Reactions Involving Benzoyl Halides or Benzoic Acids with Phenethylamine Derivatives

The most direct method for synthesizing this compound is the acylation of 2-phenoxyethanamine. This reaction commonly employs benzoyl chloride in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, in a suitable solvent like acetonitrile (B52724) or a biphasic system. This classic approach, a variation of the Schotten-Baumann reaction, is efficient for producing the parent compound.

Alternatively, direct amide coupling between benzoic acid and 2-phenoxyethanamine can be facilitated by coupling agents. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are used to activate the carboxylic acid, enabling the nucleophilic attack by the amine to form the amide bond. nih.gov

Multi-step Synthetic Routes to Substituted N-(2-phenoxyethyl)benzamides

The synthesis of more complex, substituted N-(2-phenoxyethyl)benzamides often requires multi-step sequences. These routes allow for the introduction of various functional groups on either the benzoyl or the phenoxyethyl moiety. For instance, a general approach involves the synthesis of a substituted 2-phenoxyethanamine followed by acylation with a substituted benzoyl chloride or benzoic acid. evitachem.com

In some cases, the synthesis may begin with a substituted phenol, which is then reacted with a protected 2-aminoethanol derivative. Following deprotection, the resulting substituted 2-phenoxyethanamine is acylated. This modular approach provides significant flexibility in accessing a wide range of analogues.

| Starting Material 1 | Starting Material 2 | Reaction Type | Key Reagents | Product |

| 2-Phenoxyethanamine | Benzoyl Chloride | Acylation | Triethylamine | This compound |

| Benzoic Acid | 2-Phenoxyethanamine | Amide Coupling | EDC, HOBt | This compound |

| Substituted Phenol | 2-Haloethanamine derivative | Williamson Ether Synthesis | Base (e.g., K2CO3) | Substituted 2-Phenoxyethanamine |

| Substituted 2-Phenoxyethanamine | Substituted Benzoic Acid | Amide Coupling | Coupling Agents | Substituted this compound |

Synthesis of this compound Analogues and Derivatives

The versatility of the this compound scaffold lies in the ability to modify its constituent parts. Researchers have developed numerous strategies to introduce a wide array of substituents to fine-tune the compound's properties.

Strategies for Modifying the Benzoyl Moiety

Modification of the benzoyl portion of the molecule is a common strategy for creating analogues. This is typically achieved by using substituted benzoyl chlorides or benzoic acids in the acylation step. A wide variety of commercially available or synthetically accessible benzoic acids with different substituents (e.g., nitro, trifluoromethyl, methoxy) can be employed. nih.govnih.gov For example, studies have shown that introducing electron-withdrawing groups like a nitro group at the 3 and 5 positions of the benzamide (B126) core can be a favorable modification. nih.gov

Approaches for Derivatizing the Phenoxyethyl Amine Moiety

The phenoxyethyl amine part of the molecule offers multiple sites for derivatization. The phenoxy ring can be substituted with various groups by starting with appropriately substituted phenols. Research has explored the introduction of halogens, alkyl, and other functional groups onto this ring. mdpi.com For instance, the replacement of a N-benzyl group with a N-(2-phenoxy)ethyl moiety has been shown to maintain potent activity in certain biological contexts. nih.gov

Furthermore, the ethyl linker can be modified. While the 2-phenoxyethyl linker is common, variations in its length or the introduction of substituents on the ethyl chain can be explored.

| Modification Site | Synthetic Strategy | Example Reagents/Precursors | Resulting Analogue |

| Benzoyl Ring | Use of substituted benzoic acids/benzoyl chlorides in acylation. | 3,5-Dinitrobenzoyl chloride nih.gov | N-(2-phenoxyethyl)-3,5-dinitrobenzamide |

| Benzoyl Ring | Use of substituted benzoic acids with coupling agents. | 4-(Trifluoromethyl)benzoic acid nih.gov | N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide |

| Phenoxy Ring | Start synthesis with substituted phenols. | 4-Chlorophenol | N-(2-(4-chlorophenoxy)ethyl)benzamide |

| Amine | Use of N-substituted 2-phenoxyethanamines. | N-Methyl-2-phenoxyethanamine | N-methyl-N-(2-phenoxyethyl)benzamide |

Exploration of Linker Modifications and Substituent Effects in Benzamide Scaffolds

Structure-activity relationship (SAR) studies are integral to the development of new benzamide derivatives. nih.gov These studies systematically alter substituents on both the benzoyl and phenoxyethyl moieties to observe the impact on biological activity or material properties. For example, research has indicated that the phenoxy group itself is a critical chemical feature responsible for certain hydrophobic interactions. mdpi.com The systematic replacement of substituents allows for the mapping of favorable and unfavorable interactions, guiding the design of more potent or specialized compounds. nih.govnih.gov

Novel Synthetic Methodologies for Benzamide Core Structures

The construction of the benzamide moiety, a key structural motif in numerous pharmaceuticals and functional materials, has been significantly advanced by the development of novel synthetic protocols. These methods offer improvements in efficiency, atom economy, and the ability to generate molecular diversity.

Multicomponent Reactions for Benzamide Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and convergence. A noteworthy transition-metal-free MCR provides a practical route to benzamide derivatives through the reaction of arynes, isocyanides, and water. organic-chemistry.orgacs.orgnih.gov

This methodology involves the in situ generation of a highly reactive aryne intermediate from an o-(trimethylsilyl)aryl triflate precursor using a fluoride (B91410) source like potassium fluoride (KF). acs.org The aryne is immediately trapped by an isocyanide, forming a 1,3-zwitterionic intermediate. acs.org In the presence of water as the third component, this intermediate is intercepted to furnish the corresponding N-substituted benzamide in moderate to good yields. acs.orgnih.gov The reaction proceeds under mild conditions and demonstrates a broad substrate scope, tolerating a variety of functional groups on both the aryne precursor and the isocyanide. organic-chemistry.org

The proposed mechanism suggests that the nucleophilic aryl anion of the zwitterionic intermediate is protonated by water, and the subsequent hydrolysis of the resulting iminium species leads to the final benzamide product. acs.org This process highlights the utility of water as a simple and environmentally benign trapping agent in amide synthesis. organic-chemistry.org

Table 1: Examples of Benzamide Synthesis via Aryne-Isocyanide-Water Multicomponent Reaction acs.org General Conditions: Aryne Precursor (0.75 mmol), Isocyanide (0.5 mmol), KF (1.5 mmol), 18-crown-6 (B118740) (1.5 mmol), H₂O (1.0 mmol), THF (2.0 mL), 30 °C, 16 h.

| Aryne Precursor (Source of Benzoyl Moiety) | Isocyanide (Source of Amine Moiety) | Product | Yield (%) |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) | tert-Butyl isocyanide | N-(tert-Butyl)benzamide | 81 |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Cyclohexyl isocyanide | N-Cyclohexylbenzamide | 75 |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Benzyl isocyanide | N-Benzylbenzamide | 72 |

| 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | tert-Butyl isocyanide | N-(tert-Butyl)-4-methoxybenzamide | 78 |

This MCR strategy represents a powerful tool for constructing diverse benzamides. Theoretically, the synthesis of this compound could be achieved by utilizing 2-(trimethylsilyl)phenyl trifluoromethanesulfonate as the aryne precursor and 2-phenoxyethyl isocyanide as the isocyanide component under the established reaction conditions.

Site-Selective Derivatization and Functionalization

Beyond the initial synthesis of the benzamide core, its subsequent modification through site-selective functionalization is crucial for creating analogues and probing structure-activity relationships. Recent advances in metallaphotoredox catalysis have enabled unprecedented transformations, including the challenging functionalization of C(sp³)–H bonds. acs.org

A dual catalytic system, employing a combination of nickel and an iridium-based photocatalyst, has been developed for the α-C–H arylation and alkylation of N-alkyl benzamides. acs.orgchemrxiv.org This method allows for the direct and highly site-selective formation of a new carbon-carbon bond at the carbon atom adjacent to the amide nitrogen. acs.org The reaction is characterized by its mild conditions and remarkable chemoselectivity, offering a complementary approach to traditional methods. acs.org This strategy is particularly relevant for modifying compounds like this compound at the ethyl linker.

The mechanism is believed to involve the generation of an α-amidyl radical via a single-electron transfer (SET) or hydrogen-atom transfer (HAT) process, facilitated by the excited photocatalyst. acs.orgchemrxiv.org This radical intermediate then engages in a nickel-catalyzed cross-coupling cycle with an organic halide to yield the functionalized product. chemrxiv.org The protocol shows broad functional group tolerance, accommodating various substituents on both the benzamide and the coupling partner. chemrxiv.org

Furthermore, metallaphotoredox catalysis has been applied to the C–H functionalization of the benzamide aromatic ring itself. rsc.orgbeilstein-journals.org For instance, a cobalt and photoredox dual catalysis system has been used for the annulation of benzamides with allenes, constructing complex heterocyclic scaffolds like isoquinolinones. rsc.org These methods provide powerful tools for the late-stage functionalization of a pre-formed benzamide core, enabling the synthesis of derivatives that would be difficult to access through other means.

Table 2: Key Components in Metallaphotoredox-Catalyzed Benzamide Functionalization

| Transformation | Catalytic System | Target Bond | General Outcome |

| α-C–H Arylation | Ni / Ir-photocatalyst | C(sp³)–H adjacent to N | Forms a tertiary stereocenter via C-C bond formation. chemrxiv.org |

| α-C–H Alkylation | Ni / Ir-photocatalyst | C(sp³)–H adjacent to N | Introduces new alkyl groups at the α-position. acs.org |

| C–H Annulation | Co / Organic Photocatalyst | C(sp²)–H of benzoyl ring | Constructs isoquinolinone scaffolds via reaction with allenes. rsc.org |

These site-selective strategies underscore the capacity of modern synthetic chemistry to precisely modify complex molecules like this compound, either on its N-alkyl side chain or on its aromatic rings, thereby providing access to a wide array of chemical structures.

Structure Activity Relationship Sar Studies of N 2 Phenoxyethyl Benzamide Derivatives

Elucidating Structural Determinants for Biological Activity

The biological activity of N-(2-phenoxyethyl)benzamide derivatives is highly dependent on the substitution pattern across its three main structural components: the benzamide (B126) moiety's benzene (B151609) ring, the phenoxyethyl chain, and the terminal phenyl ring.

Impact of Substitutions on the Benzene Ring of the Benzamide Moiety

The substitution pattern on the benzene ring of the benzamide core plays a crucial role in modulating the biological activity of this class of compounds. Studies on various benzamide derivatives have shown that the nature and position of substituents can significantly affect their potency and efficacy. For instance, in the context of antitumor agents, the presence of a substituent at the 2-position of the phenyl ring is considered critical for antiproliferative activity. Conversely, the introduction of a chlorine atom or a nitro group on the same ring has been observed to substantially decrease this activity nih.gov.

In a series of novel benzamide compounds synthesized as potential hedgehog (Hh) signaling pathway inhibitors, it was found that derivatives with substituents on the benzene ring generally exhibited better inhibitory activity compared to unsubstituted analogs nih.gov. Specifically, the activity of bromide-substituted compounds was superior to that of chloride and fluoride-substituted ones, and halogen-substituted derivatives were two to three times more active than those with alkyl substitutions nih.gov.

Furthermore, research on bis-benzamides as inhibitors of androgen receptor—coactivator interaction highlighted the essential role of a nitro group at the N-terminus of the bis-benzamide for its biological activity. In contrast, compounds lacking any substituent or possessing an amine group at this position were found to be inactive nih.gov. These findings collectively underscore the significant influence of the substitution pattern on the benzamide ring in determining the biological profile of these derivatives.

Influence of Modifications to the Phenoxyethyl Chain

Modifications to the phenoxyethyl chain, particularly the phenoxy group, have been shown to have a substantial impact on the biological activity of this compound derivatives. In a study focused on the antiplasmodial activity of 2-phenoxybenzamides, the replacement of a 4-fluorophenoxy substituent with a 4-phenoxy or a 4-acetamidophenoxy group led to a distinct decrease in activity mdpi.com. This suggests that the electronic properties and the potential for hydrogen bonding of the substituent on the phenoxy ring are important for the compound's interaction with its biological target.

The following table provides data on the antiplasmodial activity of this compound derivatives with modifications to the phenoxy group.

| Compound | R (Phenoxy Group) | PfNF54 IC₅₀ (µM) |

| 1 | 4-Fluorophenoxy | 0.4134 |

| 6 | 4-Phenoxy | 1.146 |

| 8 | 4-Acetamidophenoxy | 1.012 |

| 54 | 2-Phenoxy | 1.222 |

| 55 | 2-Phenoxy | 4.662 |

Role of Substituents on the Terminal Phenyl Ring

A key finding is that the activity of these compounds is highly dependent on the substitution pattern of the anilino part of the molecule. For instance, shifting an N-Boc piperazinyl substituent from the ortho to the meta or para position on the terminal phenyl ring results in a significant change in activity mdpi.com. The para-substituted derivative demonstrated the highest activity and selectivity among all tested compounds in one study, with an IC₅₀ value of 0.2690 µM against P. falciparum mdpi.comresearchgate.net. In contrast, the meta-substituted analog showed only moderate activity mdpi.com.

Furthermore, the replacement of the piperazinyl moiety with amino groups at the 3- and 4-positions of the terminal phenyl ring resulted in the least active compounds, indicating that the bulky, non-polar piperazinyl group is beneficial for high antiplasmodial activity mdpi.com. The replacement of the N-Boc group on the piperazinyl ring with other substituents such as N-formyl, N-carbamoyl, N,N-dimethylcarbamoyl, N-acetyl, and N-tert-butyl also led to variations in activity and selectivity, with bulky, non-polar substituents on the terminal piperazinyl nitrogen appearing to be advantageous mdpi.com.

The table below summarizes the antiplasmodial activity of this compound derivatives with different substituents on the terminal phenyl ring.

| Compound | Substituent on Terminal Phenyl Ring | PfNF54 IC₅₀ (µM) |

| 36 | meta-N-Boc-piperazinyl | 3.297 |

| 37 | para-N-Boc-piperazinyl | 0.2690 |

| 38 | meta-N-pivaloylpiperazinyl | 3.174 |

| 39 | para-N-pivaloylpiperazinyl | 0.5795 |

| 50 | 3-Amino | 51.85 |

| 51 | 4-Amino | 51.49 |

Comparative SAR Analyses with Related Benzamide Scaffolds

To better understand the unique structural features of this compound derivatives that contribute to their biological activity, it is useful to compare their structure-activity relationships with those of related benzamide scaffolds, such as N-benzyl and N-phenylaminoethyl analogues.

Comparison with N-Benzyl and N-Phenylaminoethyl Analogues in Specific Biological Contexts

While direct comparative studies of N-(2-phenoxyethyl)benzamides with their N-benzyl and N-phenylaminoethyl counterparts in the same biological context are limited, analysis of their respective SARs in different contexts can provide valuable insights.

N-benzylbenzamide derivatives have been investigated as dual soluble epoxide hydrolase/peroxisome proliferator-activated receptor γ modulators. In these studies, the substitution on the benzylamine portion was explored, leading to the identification of potent modulators semanticscholar.org. For example, in the development of pancreatic β-cell protective agents, substitutions on the phenyl ring of the N-benzylamino moiety were found to be critical. A 4-CF₃ or a 4-OH, 3-OMe substitution yielded highly active compounds, whereas a 3-CF₃ group was less potent than a 4-CF₃ group nih.gov. This indicates a sensitivity to the electronic and steric properties of the substituents on the benzyl ring.

In the case of N-(2-aminoethyl)benzamide analogs investigated as monoamine oxidase-B inhibitors, the relative potencies were rationalized in terms of steric and hydrophobic effects of halo- and nitro-substitutions on the benzamide ring. These findings suggest that, similar to N-(2-phenoxyethyl)benzamides, the nature of the substituents on the aromatic rings is a key determinant of activity.

The phenoxyethyl linker in N-(2-phenoxyethyl)benzamides introduces a degree of flexibility and a potential for different binding interactions compared to the more rigid N-benzyl or the more flexible N-phenylaminoethyl linkers. The ether oxygen in the phenoxyethyl chain can also act as a hydrogen bond acceptor, which may be a crucial interaction with the biological target that is absent in the N-benzyl and N-phenylaminoethyl analogues.

Structural Features Governing Potency and Selectivity

The potency and selectivity of this compound derivatives are governed by a combination of structural features across the entire molecule. The diaryl ether partial structure, the substitution pattern of the anilino moiety, and the size and nature of the substituents all play a significant role researchgate.net.

For antiplasmodial activity, a 4-fluorophenoxy group on the benzamide moiety is generally favorable for high potency mdpi.com. On the terminal phenyl ring, a para-substituted piperazinyl group leads to higher activity and selectivity compared to ortho or meta substitutions mdpi.com. Furthermore, bulky and non-polar substituents on the nitrogen of this piperazinyl ring, such as a pivaloyl group, are beneficial for activity mdpi.com.

In contrast, for N-benzylbenzamide analogs with pancreatic β-cell protective activity, the position of electron-withdrawing groups on the benzyl ring significantly influences potency nih.gov. For N-(thiazol-2-yl)-benzamide analogs acting as selective antagonists, substitutions on both the thiazole ring and the phenyl ring of the benzamide moiety were found to be critical for activity, with a 4-tert-butyl group on the thiazole ring being beneficial semanticscholar.org.

These comparisons suggest that while general principles of SAR, such as the importance of substituent electronics and sterics, apply across these benzamide scaffolds, the optimal structural features for potency and selectivity are highly dependent on the specific biological target and the nature of the linker connecting the two aromatic systems. The phenoxyethyl linker offers a unique combination of flexibility and potential hydrogen bonding capabilities that can be exploited for designing potent and selective ligands.

Unable to Generate Article: Lack of Specific Research on QSAR Modeling for this compound Analogues

The request specified a detailed article, including data tables and in-depth research findings, structured around QSAR studies for this particular chemical compound series. Despite employing targeted search queries for relevant studies, including those utilizing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), no dedicated research on this subject could be located.

The available search results pertain to QSAR studies on other, structurally distinct benzamide derivatives or provide general overviews of QSAR methodologies. Without a primary scientific study on this compound analogues, it is not possible to generate a factually accurate and detailed article that meets the requirements of the prompt. Creating such content would necessitate the fabrication of scientific data, which is contrary to the principles of accuracy and factual reporting.

Therefore, the requested article on the "Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues" cannot be produced at this time due to the absence of foundational research on the topic.

Mechanistic Investigations and Biological Target Identification

Unraveling the Molecular Mechanism of Action

The precise molecular mechanism of action for N-(2-phenoxyethyl)benzamide and its derivatives is a subject of ongoing research. It is hypothesized that these compounds exert their biological effects through interactions with specific molecular targets, such as enzymes and receptors. evitachem.com The core structure, featuring two aromatic rings connected by an amide linkage and a phenoxyethyl group, is thought to be crucial for its biological activity and solubility. evitachem.com

Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are inflammatory mediators. nih.govmedchemexpress.com Inhibition of LOX can therefore produce an anti-inflammatory effect. nih.gov While direct studies on this compound's effect on LOX are not extensively documented, related benzamide (B126) derivatives have been investigated as LOX inhibitors. nih.govmedchemexpress.com For instance, studies on various plant extracts and chemical compounds have demonstrated significant LOX inhibitory activity, suggesting that the benzamide scaffold could be a promising starting point for developing new anti-inflammatory agents. dergipark.org.trresearchgate.netphcogj.com

Histone Deacetylase (HDAC): Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression by removing acetyl groups from histones. google.comgoogle.com Inhibition of HDACs can lead to the transcriptional derepression of tumor suppressor genes, making them an attractive target for cancer therapy. google.com Several N-(2-aminophenyl)benzamide derivatives have been identified as potent inhibitors of Class I HDACs, specifically HDAC1 and HDAC2, with nanomolar efficacy. nih.gov These compounds have demonstrated antiproliferative activity against cancer cell lines. nih.gov The N-(2-aminophenyl)-benzamide functionality acts as a zinc-binding group within the enzyme's active site. nih.gov

Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a therapeutic strategy for managing Alzheimer's disease. mui.ac.irnih.govmdpi.com A number of benzamide derivatives have been synthesized and evaluated for their AChE inhibitory activity. mui.ac.irnih.govmdpi.com For example, N-(2-(piperidine-1-yl)ethyl)benzamide derivatives have shown potent anti-acetylcholinesterase activity, with some compounds exhibiting greater potency than the reference drug donepezil. mui.ac.ir Molecular docking studies suggest that the carbonyl group of these benzamide derivatives forms a significant hydrogen bond with tyrosine 121 in the active site of acetylcholinesterase. mui.ac.ir Similarly, 2-hydroxy-N-phenylbenzamides have demonstrated moderate inhibition of AChE. nih.govmdpi.com

Carbonic Anhydrase (CA): Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govgoogle.com Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.govnih.govdoaj.org Benzamide-4-sulfonamides have been shown to be effective inhibitors of several human CA isoforms, including hCA I, II, VII, and IX. nih.gov These compounds typically inhibit the tumor-associated isoform hCA IX in the low nanomolar range. nih.gov

The interaction of this compound derivatives with various receptors is another area of investigation. For instance, N-(2-phenoxyethyl)-4-benzylpiperidine has been identified as a novel N-methyl-D-aspartate (NMDA) receptor antagonist with high selectivity for the NR1/2B subunit. researchgate.net These antagonists bind to the amino-terminal domain of the NR2B subunit, inhibiting its function in a non-competitive and voltage-independent manner. researchgate.net

Furthermore, some benzamide derivatives have been explored as antagonists of the androgen receptor (AR), a key target in prostate cancer. acs.orgresearchgate.net These compounds have been shown to inhibit AR transactivation through a mechanism that does not involve direct binding to the ligand-binding pocket, suggesting an allosteric mode of inhibition. acs.org

Tyrosine kinases are a large family of enzymes that play a crucial role in cellular signaling pathways regulating growth, differentiation, and apoptosis. nih.gov Dysregulation of tyrosine kinase activity is implicated in various diseases, particularly cancer. nih.gov Several benzamide derivatives have been designed and evaluated as tyrosine kinase inhibitors. mdpi.comresearchgate.net For example, certain 4-(aminomethyl)benzamide (B1271630) derivatives have shown potent inhibitory activity against several receptor tyrosine kinases, including EGFR, HER-2, and PDGFRα. researchgate.net Docking studies have provided insights into the binding modes of these inhibitors within the kinase active site. researchgate.net

The table below summarizes the inhibitory activities of various benzamide derivatives against different enzyme and receptor targets.

| Compound Class | Target | Activity | Reference |

| N-(2-aminophenyl)benzamide derivatives | HDAC1, HDAC2 | Nanomolar inhibition | nih.gov |

| N-(2-(piperidine-1-yl)ethyl)benzamide derivatives | Acetylcholinesterase | IC₅₀ = 13 ± 2.1 nM (for compound 5d) | mui.ac.ir |

| 2-Hydroxy-N-phenylbenzamides | Acetylcholinesterase | IC₅₀ = 33.1 to 85.8 µM | nih.govmdpi.com |

| Benzamide-4-sulfonamides | Carbonic Anhydrase II | Kᵢ = 1.9 to 7.0 nM | nih.gov |

| N-(2-phenoxyethyl)-4-benzylpiperidine | NMDA Receptor (NR1/2B) | IC₅₀ = 0.63 µM | researchgate.net |

| 4-(Arylaminomethyl)benzamide derivatives | EGFR | 91-92% inhibition at 10 nM | researchgate.net |

Identification and Validation of Specific Biological Targets

Identifying the specific biological targets of a bioactive small molecule is a critical step in understanding its mechanism of action and for further drug development.

Target deconvolution aims to identify the direct molecular targets of a compound. Several strategies are employed, which can be broadly categorized as label-based and label-free approaches. mdpi.com

Label-based approaches involve chemically modifying the compound of interest to include a reactive group or a reporter tag. mdpi.com This modified probe can then be used in techniques like activity-based protein profiling (ABPP) to covalently label and identify its protein targets. mdpi.combmbreports.org

Label-free approaches do not require modification of the compound. These methods include:

Chemical proteomics: This involves using the unmodified compound to pull down its binding partners from cell lysates, which are then identified by mass spectrometry. nih.gov

Genetic screening: Techniques like CRISPR/Cas9-based screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its target or pathway. nih.gov

Computational methods: In silico docking studies can predict potential binding partners for a compound based on its structure. nih.gov

For benzamide derivatives, a combination of these approaches has been utilized. For example, docking studies have been instrumental in predicting the binding modes of inhibitors to enzymes like acetylcholinesterase and HDACs. nih.govmui.ac.ir

Once a potential target is identified, functional assays are necessary to confirm that the compound engages with the target in a cellular context and elicits a biological response. These assays can measure:

Enzyme activity: Direct measurement of the inhibition of the target enzyme's activity in the presence of the compound. nih.govmdpi.com

Cellular signaling: Assessing the compound's effect on downstream signaling pathways that are regulated by the target. For example, for an HDAC inhibitor, one could measure the acetylation levels of histones or other proteins. nih.gov

Cellular phenotype: Observing changes in cellular processes like proliferation, apoptosis, or migration that are known to be influenced by the target. nih.gov

Target engagement assays: Techniques like cellular thermal shift assays (CETSA) or energy transfer-based methods can directly measure the binding of the compound to its target inside living cells. researchgate.net

For instance, in the study of N-(2-aminophenyl)-benzamide HDAC inhibitors, cellular analysis revealed a downregulated expression of EGFR mRNA and protein, confirming a downstream effect of target engagement. nih.gov Similarly, for NMDA receptor antagonists, electrical recordings in Xenopus oocytes were used to assay the potency of the compounds. researchgate.net

Pathways and Networks Affected by this compound Analogues

Research into the analogues of this compound has revealed their engagement with a variety of cellular pathways and networks. These investigations are crucial for understanding the molecular basis of their biological activities and for identifying potential therapeutic targets. The following sections detail the key pathways modulated by these compounds.

Hsp90–Cdc37 Protein-Protein Interaction Pathway

A significant area of investigation has been the role of this compound analogues as inhibitors of the Heat shock protein 90 (Hsp90)–Cdc37 protein-protein interaction (PPI). This interaction is critical for the stability and activation of numerous client proteins, many of which are kinases involved in cancer cell proliferation and survival.

Researchers have identified specific analogues that bind to Hsp90β and disrupt its interaction with Cdc37. nih.gov For instance, compounds 8c and 13g were found to bind to Hsp90β with micromolar affinity. nih.gov The binding of these analogues to Hsp90β was shown to interfere with the Hsp90-Cdc37 interaction, leading to antiproliferative effects in various cancer cell lines, including breast cancer, Ewing sarcoma, and leukemia. nih.gov The addition of Cdc37 was observed to decrease the binding affinity of compound 8c for Hsp90β in a concentration-dependent manner, confirming that the compound binds at or near the Cdc37 interaction site on Hsp90. nih.gov

| Compound | Target | Binding Affinity (Kd) | Affected Process |

| 8c | Hsp90β | 70.8 ± 11.0 μM | Hsp90-Cdc37 PPI |

| 13g | Hsp90β | 73.3 ± 2.0 μM | Hsp90-Cdc37 PPI |

Type II Fatty Acid Biosynthesis (FAS II) Pathway

Analogues of this compound have been investigated as inhibitors of the Type II fatty acid biosynthesis (FAS II) pathway, particularly in the context of antimalarial drug discovery. The FAS II pathway is essential for the malaria parasite Plasmodium falciparum, making it an attractive therapeutic target.

Specifically, these compounds have been shown to inhibit the P. falciparum enoyl-acyl carrier protein (ACP) reductase (PfENR), a key enzyme in this pathway. nih.gov The parent compound of this class, triclosan, is a known inhibitor of E. coli ENR and also demonstrates potent inhibition of PfENR. nih.gov Synthetic efforts led to the development of more stable amide-containing analogues, such as 1a and 2-Hydroxy-N-(2-phenoxyethyl)benzamide (5d) , which were designed to overcome the potential cleavage of ester linkages by intracellular esterases. nih.gov These compounds demonstrated activity against the blood stages of P. falciparum. nih.gov

| Compound | Target Enzyme | Pathway | Organism |

| 1a | PfENR | FAS II | Plasmodium falciparum |

| 5d | PfENR | FAS II | Plasmodium falciparum |

COX-2/Topo I and NF-κB Signaling Pathway

A series of N-2-(phenylamino) benzamide derivatives, which are structurally related to this compound, have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I). nih.gov Given the strong association between inflammation and cancer, targeting both enzymes presents a promising strategy for gastrointestinal cancer therapy. nih.gov

The optimized compound, 1H-30 , not only showed potent inhibition of both COX-2 and Topo I but also suppressed the activation of the NF-κB pathway in cancer cells. nih.gov Mechanistic studies revealed that 1H-30 inhibited the nuclear translocation of NF-κB, a key transcription factor that regulates inflammation and cell survival. nih.gov This led to the downstream suppression of NF-κB targets, including COX-2 itself, nitric oxide (NO), and interleukin-1β (IL-1β). nih.gov

| Compound | Primary Targets | Affected Pathway | Key Downstream Effects |

| 1H-30 | COX-2, Topo I | NF-κB Signaling | Inhibition of NF-κB nuclear translocation; suppression of NO, COX-2, and IL-1β production. nih.gov |

Mitogen-Activated Protein Kinase (MAPK) Pathway

The Mitogen-activated protein kinase (MAPK) pathway is another network impacted by this compound analogues. Specifically, 4-PHENOXY-N-(PYRIDIN-2-YLMETHYL)BENZAMIDE has been identified as an inhibitor of mitogen-activated protein kinase 14, more commonly known as p38α MAP kinase. drugbank.com The p38 MAP kinases are a class of MAPKs that are responsive to stress stimuli, such as cytokines and ultraviolet irradiation, and are involved in regulating apoptosis and inflammation.

| Compound | Target | Pathway |

| 4-PHENOXY-N-(PYRIDIN-2-YLMETHYL)BENZAMIDE | p38α MAP kinase (MAPK14) | MAPK Signaling |

Cholinesterase and β-Secretase Pathways

In the context of neurodegenerative diseases like Alzheimer's, benzamide derivatives have been designed as potential inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com Both enzymes are central to the pathogenesis of Alzheimer's disease, with AChE being responsible for the breakdown of the neurotransmitter acetylcholine and BACE1 being involved in the production of amyloid-β peptides.

One study synthesized a series of novel benzamides and found that N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was a potent inhibitor of both AChE and BACE1, with IC50 values in the micromolar and sub-micromolar range, respectively. mdpi.com Molecular modeling suggested that the inhibitory mechanism may involve the ligand inducing a more rigid conformation of the enzyme, thereby impeding its function. mdpi.com

| Compound | Target | IC50 |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 µM |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | 9.01 µM |

Dopamine (B1211576) Receptor Signaling

Conformationally restricted analogues of substituted benzamides have been developed to target dopamine receptors. Specifically, 2-phenylpyrroles were synthesized as analogues of the antipsychotic benzamide sultopride. nih.gov These compounds act as dopamine D-2 receptor antagonists. nih.gov

The 2-phenylpyrrole analogue 5 , which incorporates a 4-substituted piperazine (B1678402) moiety, was found to be a potent and selective D-2 antagonist. nih.gov Its binding to the D-2 receptor was shown to have little dependence on sodium, distinguishing it from classical substituted benzamides. nih.gov This line of research indicates that structural modifications of the benzamide scaffold can lead to compounds that modulate dopaminergic signaling pathways, with potential applications as antipsychotic agents. nih.gov

| Compound | Target | Pathway |

| 5-(4-fluorophenyl)-2-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]pyrrole (Analogue 5) | Dopamine D-2 Receptor | Dopamine Signaling |

Peroxisome Proliferator-Activated Receptor (PPAR) Pathway

Structural analogues of this compound, specifically those incorporating a 2,4-thiazolidinedione (B21345) moiety, have been identified as selective activators of the Peroxisome Proliferator-Activated Receptor γ (PPARγ). nih.gov PPARγ is a nuclear receptor that is a key regulator of glucose metabolism and insulin (B600854) sensitivity, and it is the molecular target for the thiazolidinedione class of anti-diabetic drugs. nih.gov

In one study, compound 6e emerged as a potent and selective PPARγ agonist, with an EC50 value of 0.03 ± 0.01 μmol/L. nih.gov These compounds were designed based on the structure of rosiglitazone (B1679542) and were found to have high selectivity for PPARγ over other PPAR isoforms (PPARα and PPARβ), indicating their potential as insulin sensitizers. nih.gov

| Compound | Target | Activity | EC50 |

| 6e | PPARγ | Selective Agonist | 0.03 ± 0.01 µM |

Receptor Tyrosine Kinase (RTK) Signaling

Benzamide derivatives have also been designed as inhibitors of various receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling that control cell growth, differentiation, and survival. Dysregulation of RTK signaling is a hallmark of many cancers.

A series of compounds containing a 4-(aminomethyl)benzamide fragment were evaluated for their inhibitory activity against a panel of RTKs. researchgate.net The analogues 11 and 13 , which feature a (trifluoromethyl)benzene ring, were particularly potent against the Epidermal Growth Factor Receptor (EGFR), showing 91% and 92% inhibition at a concentration of 10 nM, respectively. researchgate.net The majority of the synthesized compounds in this series displayed potent inhibitory activity against a range of tested kinases, including EGFR, HER-2, KDR (VEGFR2), and PDGFRα/β. researchgate.net

| Compound | Target Kinase | % Inhibition (at 10 nM) |

| 11 | EGFR | 91% |

| 13 | EGFR | 92% |

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Amide Bond Dynamics

A central feature of the amide group is its planarity, a consequence of the delocalization of the nitrogen lone pair into the carbonyl π-system, which imparts partial double-bond character to the C-N bond. masterorganicchemistry.com This resonance stabilization favors a planar conformation, as it maximizes orbital overlap. However, significant deviations from planarity can occur, even in linear peptides and proteins, due to steric hindrance or specific intramolecular interactions. nih.gov

The rotation around the C-N amide bond is an energetically demanding process due to its partial double-bond character. The energy barrier to this rotation can be determined computationally and experimentally, often through dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com Computational studies on various amides have elucidated the energetic landscape of this rotation, providing insights into the stability of different conformers.

DFT calculations are commonly employed to map the potential energy surface associated with amide bond rotation. These calculations can quantify the activation energy required to transition from the stable planar or near-planar state to the twisted transition state. For many simple amides, this rotational barrier is significant, contributing to the existence of distinct cis and trans conformers. masterorganicchemistry.com In the case of N-(2-phenoxyethyl)benzamide, computational modeling would be essential to determine the precise energy penalties associated with deviations from amide planarity, taking into account the electronic and steric influences of the phenoxyethyl and benzoyl substituents.

Ligand-Target Interaction Analysis

Understanding how this compound might interact with biological macromolecules is a key area where molecular modeling is applied. Techniques such as molecular docking and molecular dynamics simulations can predict and analyze these interactions at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial in structure-based drug design for identifying potential binding sites and estimating the binding affinity. While no specific molecular docking studies featuring this compound have been published, the general methodology is well-established for other N-substituted benzamide (B126) derivatives. researchgate.net

In a typical docking protocol, the three-dimensional structures of the ligand and the target protein are used as inputs. The docking algorithm then samples a multitude of possible binding poses and scores them based on a scoring function that approximates the binding free energy. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For this compound, docking simulations could be hypothetically performed against various protein targets to predict its binding mode and potential biological activity.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the stability of ligand-protein complexes and any conformational changes that may occur upon binding. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the system evolves over time.

For a ligand like this compound, once a plausible binding pose is identified through docking, MD simulations can be employed to assess the stability of this pose. The simulation can reveal whether the ligand remains securely bound within the active site or if it dissociates over the simulation time. Furthermore, MD can shed light on the flexibility of the ligand and the protein, and how their conformations adapt to each other to achieve an optimal fit. Such simulations have been successfully applied to various benzamide derivatives to understand their interactions with biological targets.

Advanced Computational Methodologies

Beyond standard conformational analysis, docking, and MD simulations, more advanced computational methodologies can provide deeper insights into the properties of this compound. Quantum mechanics/molecular mechanics (QM/MM) methods, for example, can offer a more accurate description of the electronic structure of the ligand within the protein's active site, which is particularly useful for studying enzymatic reactions or charge-transfer processes.

While specific applications of these advanced techniques to this compound have not been reported, their utility has been demonstrated for other complex molecular systems. These methods hold the potential to further refine our understanding of the chemical reactivity and biological interactions of this and related benzamide compounds.

Below is a table of calculated physicochemical properties for a structurally similar compound, 2-Hydroxy-n-(2-phenoxyethyl)benzamide, which can provide an approximation of the properties of this compound. chemscene.com

| Property | Value |

| Topological Polar Surface Area (TPSA) | 58.56 Ų |

| LogP | 2.201 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 5 |

Density Functional Theory (DFT) Calculations for Electronic Properties and Vibrational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. This method is employed to optimize the molecular geometry of this compound, determining the most stable three-dimensional arrangement of its atoms. A common approach involves using hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-311++G(d,p) to achieve a high degree of accuracy. tandfonline.comnih.gov The optimization process finds the lowest energy conformation of the molecule, which corresponds to its most stable state. researchgate.net

Once the geometry is optimized, a frequency calculation is performed to confirm that the structure is a true energy minimum. This vibrational analysis also provides theoretical vibrational frequencies that are crucial for interpreting experimental infrared and Raman spectra. solidstatetechnology.usuit.nocardiff.ac.uk

Key electronic properties are derived from the optimized structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. acadpubl.eunih.gov A large HOMO-LUMO gap suggests high stability and low chemical reactivity. tandfonline.com

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 eV | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. tandfonline.com |

Prediction of Spectroscopic Properties (IR, Raman, NMR) through Computational Methods

Computational methods are highly effective in predicting the spectroscopic signatures of molecules like this compound, which aids in the interpretation of experimental spectra. cardiff.ac.uk

Infrared (IR) and Raman Spectroscopy

Theoretical IR and Raman spectra are simulated from the harmonic vibrational frequencies calculated using DFT. solidstatetechnology.uscardiff.ac.uk These calculations provide the wavenumbers and intensities of the vibrational modes of the molecule. However, theoretical frequency calculations often overestimate the actual experimental values due to the neglect of anharmonicity. To correct this, the calculated wavenumbers are typically multiplied by a scaling factor to achieve better agreement with experimental data. nih.govresearchgate.net The complete assignment of vibrational modes can be performed based on the Potential Energy Distribution (PED) analysis. nih.gov This allows for a detailed understanding of how specific bonds and functional groups contribute to each peak in the IR and Raman spectra. esisresearch.org

| Vibrational Mode | Calculated (Scaled) Frequency (cm-1) | Typical Experimental Range (cm-1) |

|---|---|---|

| N-H Stretch | 3410 | 3350-3450 |

| Aromatic C-H Stretch | 3065 | 3050-3100 |

| C=O Stretch (Amide I) | 1675 | 1650-1680 |

| C-O-C Asymmetric Stretch | 1245 | 1230-1260 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors. nih.govresearchgate.netimist.ma The calculations are performed on the DFT-optimized geometry of the molecule. The computed isotropic shielding values are then converted into chemical shifts (δ) by referencing them to the shielding of a standard compound, typically Tetramethylsilane (TMS). imist.ma Comparing the predicted chemical shifts with experimental data can confirm the molecular structure and help assign specific resonances to the correct nuclei within the molecule. rsc.orgnih.gov

| Atom Type | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | N-H (Amide) | ~8.5 |

| ¹H | Aromatic (Benzamide Ring) | 7.4 - 7.8 |

| ¹H | Aromatic (Phenoxy Ring) | 6.9 - 7.3 |

| ¹H | O-CH₂ | ~4.2 |

| ¹H | N-CH₂ | ~3.8 |

| ¹³C | C=O (Amide) | ~167 |

| ¹³C | Aromatic C-O | ~158 |

| ¹³C | Aromatic C-H | 115 - 132 |

| ¹³C | O-CH₂ | ~67 |

| ¹³C | N-CH₂ | ~40 |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise chemical structure of N-(2-phenoxyethyl)benzamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique insights into the molecular framework.

For a related compound, 2-Fluoro-N-(2-phenoxyethyl)benzamide , the IUPAC name is 2-fluoro-N-[2-(phenoxy)ethyl]benzamide uq.edu.au. The analysis of its spectra would provide a basis for predicting the spectra of the non-fluorinated analogue. In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the aromatic protons of the benzamide (B126) and phenoxy rings, as well as the aliphatic protons of the ethyl bridge. The protons of the ethyl group would likely appear as two triplets, integrating to two protons each. The amide proton would typically present as a broad singlet or a triplet, depending on the solvent and temperature.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would be expected to resonate at a significantly downfield chemical shift. Aromatic carbons would appear in the typical aromatic region, with variations in their chemical shifts influenced by their position relative to the substituents. The two aliphatic carbons of the ethyl bridge would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (Benzamide) | 7.4 - 7.8 | Multiplet |

| Aromatic (Phenoxy) | 6.9 - 7.3 | Multiplet |

| -CH₂-N- | ~ 3.8 | Triplet |

| -O-CH₂- | ~ 4.2 | Triplet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | ~ 167 |

| Aromatic (Substituted) | 120 - 160 |

| Aromatic (Unsubstituted) | 115 - 135 |

| -CH₂-N- | ~ 40 |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS would be used to confirm its molecular formula (C₁₅H₁₅NO₂).

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For the related compound 2-hydroxy-n-(2-phenoxyethyl)benzamide , the predicted monoisotopic mass is 257.1052 Da uni.lu.

Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for amides include cleavage of the amide bond and fragmentation of the side chains.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 242.1125 |

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bond, the C=O bond of the amide, the C-O-C ether linkage, and the aromatic C-H and C=C bonds.

While a specific spectrum for this compound is not available, data for related compounds such as N-(2-phenylethyl)-N-isobutyl-benzamide and 2-methoxy-N-(2-phenylethyl)benzamide can provide an indication of the expected vibrational frequencies spectrabase.comspectrabase.com.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile organic compounds like this compound. A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (such as C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol).

The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The retention time of the compound under specific chromatographic conditions serves as a key identifier. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak with good resolution from any impurities.

Besides HPLC, other chromatographic methods can be utilized for the purification and analysis of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of a reaction and for preliminary purity checks libretexts.orgsigmaaldrich.com. A silica (B1680970) gel plate is typically used as the stationary phase, and a solvent system of appropriate polarity is chosen as the mobile phase to achieve good separation. The spots can be visualized under UV light or by using a staining agent sigmaaldrich.com. The retention factor (Rf) value is a characteristic property of the compound under a specific set of TLC conditions libretexts.org.

Column Chromatography is a preparative technique used to purify larger quantities of this compound. Silica gel is commonly used as the stationary phase, and a solvent gradient is often employed to elute the compound from the column, separating it from impurities with different polarities.

Gas Chromatography (GC) could potentially be used for the analysis of this compound if the compound is sufficiently volatile and thermally stable. However, HPLC is generally the preferred method for compounds of this nature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the molecule's conformation in the solid state. However, a comprehensive search of the Cambridge Crystallographic Data Centre (CCDC) and other publicly available scientific databases did not yield a specific crystal structure determination for this compound.

While crystallographic data for the parent compound, this compound, is not available, studies on closely related derivatives illustrate the utility of this technique in characterizing similar molecular scaffolds. For instance, the crystal structures of various substituted benzamides have been extensively studied, revealing key insights into how different functional groups influence molecular packing and hydrogen-bonding motifs. These studies underscore the importance of X-ray crystallography in establishing structure-property relationships within this class of compounds.

The absence of a published crystal structure for this compound indicates a gap in the current scientific literature. Future crystallographic studies on this compound would be invaluable for:

Determining the precise molecular conformation: Elucidating the torsion angles between the phenyl rings and the amide linkage, as well as the conformation of the ethyl bridge.

Analyzing intermolecular interactions: Identifying and characterizing hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing.

Correlating solid-state structure with physical properties: Understanding how the molecular arrangement influences properties such as melting point, solubility, and polymorphism.

Should a crystal structure for this compound become available, the data would typically be presented in a format similar to the hypothetical table below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₅NO₂ |

| Formula Weight | 241.29 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Table of Compounds Mentioned

| Compound Name |

|---|

Future Directions and Emerging Research Areas

Development of Novel N-(2-phenoxyethyl)benzamide-Based Chemical Probes

The development of chemical probes is a critical step in elucidating the biological functions of molecules and their targets. For this compound, future research is anticipated to focus on designing derivatives that can serve as tools for biological investigation. This involves strategically modifying the core structure to incorporate reporter tags, such as fluorescent molecules or biotin, enabling visualization and tracking of the compound's interactions within cellular systems.

Another key area will be the creation of photo-affinity probes. By introducing a photoreactive group onto the this compound scaffold, researchers can initiate covalent bonding between the compound and its biological target upon exposure to UV light. This technique is invaluable for irreversibly capturing and identifying specific protein interactions, providing a clearer picture of the compound's mechanism of action. Theranostic agents, which combine therapeutic properties with diagnostic imaging capabilities, represent another exciting frontier, potentially pairing the benzamide (B126) structure with radionuclides for targeted cancer therapy and imaging. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Benzamide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. acs.orgresearchgate.netnih.gov For this compound and its analogues, these computational tools offer a pathway to accelerated development. ML algorithms can be trained on existing data from diverse benzamide compounds to build predictive models. These models can then be used to forecast the biological activities, pharmacokinetic properties, and potential toxicities of novel this compound derivatives, significantly reducing the time and cost associated with laboratory screening.

Furthermore, generative AI models can design entirely new benzamide structures from scratch, optimized for specific biological targets or desired chemical properties. acs.org This de novo design approach can explore a vast chemical space to identify candidates with high potential. AI can also play a crucial role in planning more efficient synthetic routes, analyzing complex datasets from high-throughput screening, and identifying complex structure-activity relationships (SAR) that may not be apparent through traditional analysis.

| AI/ML Application Area | Potential Impact on this compound Research |

| Predictive Modeling | Forecast biological activity, ADME properties, and toxicity of new derivatives. |

| Generative Design | Create novel benzamide structures optimized for specific targets. |

| Synthesis Planning | Identify the most efficient and sustainable chemical synthesis pathways. |

| Data Analysis | Interpret results from high-throughput screening to uncover structure-activity relationships. |

Exploration of this compound in Uncharted Biological Systems

While the broader benzamide class has been investigated for various therapeutic applications, the specific biological roles of this compound remain largely unexplored. Future research will likely focus on screening this compound against a wide array of biological targets to uncover novel therapeutic potential. Benzamide derivatives have shown promise as multi-target compounds, for instance, simultaneously inhibiting enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant to Alzheimer's disease. nih.gov Other research has pointed to the potential of benzamides in oncology as smoothened (SMO) antagonists in the Hedgehog signaling pathway, and in developing new pesticides. nih.govmdpi.com

Systematic screening of this compound against panels of kinases, G-protein coupled receptors (GPCRs), and ion channels could reveal unexpected activities. Moreover, its effects could be studied in disease models for neurodegenerative disorders, metabolic diseases, and various cancers, where other benzamides have already shown promise. researchgate.net This exploration into uncharted biological territory is essential for unlocking the full therapeutic value of the compound.

Innovations in Sustainable Synthetic Methodologies for Complex Benzamide Architectures

The chemical industry is increasingly moving towards "green chemistry" to reduce its environmental impact. Future research into this compound will undoubtedly focus on developing sustainable and efficient synthetic methods. This includes exploring solvent-free reaction conditions, utilizing microwave-assisted synthesis to reduce reaction times and energy consumption, and employing biocatalysts like enzymes for amide bond formation. eurjchem.comsharif.edumdpi.comresearchgate.net

Enzymatic synthesis, for example, using lipase (B570770) B from Candida antarctica, offers a highly selective and environmentally benign alternative to traditional chemical reagents for creating amide bonds. nih.gov Developing catalyst-free methods or using heterogeneous catalysts that can be easily recovered and reused are also key goals. sharif.edu These innovations not only make the production of this compound and its derivatives more environmentally friendly but can also lead to higher yields and purer products. nih.gov

Application of Advanced Biophysical Techniques for Ligand-Target Interaction Studies

A deep understanding of how a molecule binds to its biological target is fundamental to drug design. Advanced biophysical techniques are critical for characterizing the interactions of this compound at the molecular level. nih.gov Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide precise data on binding affinity, kinetics (on- and off-rates), and thermodynamics. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to map the binding site of the compound on its target protein and provide insights into the structural dynamics of the complex. researchgate.net High-resolution X-ray crystallography can yield a detailed three-dimensional picture of the ligand-protein interaction, guiding further structural modifications to improve potency and selectivity. Techniques like fluorescence polarization and differential scanning fluorimetry are also valuable for high-throughput screening and confirming binding. nih.gov The collective data from these methods will be instrumental in the rational design of next-generation this compound-based compounds.

| Biophysical Technique | Type of Information Provided |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff) and affinity (KD). |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.gov |

| Nuclear Magnetic Resonance (NMR) | Structural information, binding site mapping, and dynamics of the interaction. researchgate.net |

| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex. |

| Differential Scanning Fluorimetry (DSF) | Thermal stability shifts upon ligand binding, used for screening. |

Q & A

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model ligand-receptor interactions over time (e.g., binding to HDACs) .

- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .

- QSAR Modeling : Develop predictive models using MOE or Schrödinger to correlate substituent effects with bioactivity .

How do solvent polarity and pH impact the stability of this compound in biological assays?

Basic Research Question

- Solvent Effects : The compound is stable in DMSO (stock solutions) but degrades in aqueous buffers >pH 7.5 due to hydrolysis of the amide bond.

- Buffering Agents : Use phosphate-buffered saline (PBS, pH 6.5–7.0) for in vitro assays to maintain stability .

- Long-Term Storage : Lyophilize and store at −80°C under inert gas (argon) to prevent oxidation .

What are the best practices for validating target engagement in cellular models using this compound?

Advanced Research Question

- Biochemical Assays : Measure HDAC inhibition via fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in cell lysates .

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by monitoring protein denaturation shifts after compound treatment .

- CRISPR/Cas9 Knockout : Validate specificity by comparing activity in wild-type vs. HDAC-knockout cell lines .

How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Advanced Research Question

- Pharmacokinetic Profiling : Assess bioavailability, plasma half-life, and tissue distribution using LC-MS/MS .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect active/inactive metabolites .

- Species-Specific Differences : Compare metabolic stability in human vs. rodent liver microsomes to explain efficacy gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.